2,2-difluoro-2-(4-fluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2,2-Difluoro-2-(4-fluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound characterized by its multiple fluorine atoms and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-fluorophenol with a difluorocarbonyl compound to form the difluoroacetophenone intermediate. This intermediate is then reacted with 4-(trifluoromethoxy)aniline under specific conditions, such as the use of a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up, and careful control of reaction conditions, such as temperature, pressure, and pH, is maintained to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorophenyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: : Reduction reactions can be performed to reduce the difluoro groups.
Substitution: : Nucleophilic substitution reactions can occur at the fluorine atoms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as hydroxide ions (OH⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of difluorophenyl carboxylic acids.
Reduction: : Production of difluoroalkanes.
Substitution: : Generation of various substituted phenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple fluorine atoms make it a valuable precursor for pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Fluorinated compounds are known for their stability and bioactivity, making them candidates for drug development.
Industry
In the industry, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various products, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, leading to improved efficacy and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide
2,2-Difluoroacetamide
4-(Trifluoromethoxy)aniline
Uniqueness
2,2-Difluoro-2-(4-fluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to its combination of difluoro and trifluoromethoxy groups, which provide distinct chemical and physical properties compared to similar compounds
Properties
IUPAC Name |
2,2-difluoro-2-(4-fluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO3/c16-9-1-5-11(6-2-9)24-14(17,18)13(23)22-10-3-7-12(8-4-10)25-15(19,20)21/h1-8H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYKMXAFGPFRCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(OC2=CC=C(C=C2)F)(F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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